6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate

Lipophilicity ADME Profiling Prodrug Design

Researchers synthesizing urolithin B amino acid ester prodrugs often face challenges obtaining a validated penultimate intermediate with orthogonal Boc protection and defined purity. 6-Oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate (CAS 303016-30-0) addresses this gap as the patent-documented precursor to the glycine-urolithin B hydrochloride prodrug. Key differentiators: · Patent-documented Boc deprotection yields free amine hydrochloride (TFA/CH2Cl2) without post-deprotection purification, supported by 100% LC purity. · +0.85 LogP shift vs. urolithin B (3.5 vs. 2.65) enables differential extraction from polar intermediates, streamlining chromatographic workup. · Acid-labile Boc group provides orthogonal protection relative to Cbz or Fmoc strategies for simultaneous base-sensitive functionality. Supplied with full analytical characterization for immediate use in SAR and prodrug release studies.

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
Cat. No. B12150713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C20H19NO6/c1-20(2,3)27-19(24)21-11-17(22)25-12-8-9-14-13-6-4-5-7-15(13)18(23)26-16(14)10-12/h4-10H,11H2,1-3H3,(H,21,24)
InChIKeyPMZTZHSSGNDWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate: Identity and Core Characteristics


6-Oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate (CAS 303016-30-0, molecular formula C20H19NO6, molecular weight 369.4 g/mol) is a synthetic organic compound belonging to the dibenzo-α-pyrone (benzo[c]chromen-6-one) class [1]. It is specifically a Boc-protected glycine ester derivative of urolithin B, wherein the phenolic hydroxyl at position 3 of the urolithin B scaffold is esterified with N-(tert-butoxycarbonyl)glycine [2]. The compound is primarily utilized as a protected synthetic intermediate in the preparation of urolithin B amino acid ester prodrugs, as documented in patent literature [3].

Product Identity Boc-protected glycine ester of urolithin B, positioned as a protected synthetic intermediate
Synthetic Workflow Penultimate intermediate in patent-documented urolithin B amino acid ester prodrug preparation
Protecting Group Acid-labile Boc on glycine nitrogen, compatible with orthogonal deprotection strategies

Why This Compound Cannot Be Readily Substituted by In-Class Analogs


In-class substitution of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is not straightforward. The compound occupies a distinct position at the intersection of urolithin B prodrug chemistry and Boc-mediated amine protection strategy. Replacing it with underivatized urolithin B (LogP 2.65, water solubility 0.14 g/L) introduces substantial differences in both solubility and the capacity for subsequent amino acid deprotection and salt formation [1]. Substitution with the Cbz-protected analog 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate introduces an 8-methoxy substituent and a base-labile rather than acid-labile protecting group, altering both electronic properties and deprotection orthogonality . The tetrahydro analog 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate (MW 373.4 g/mol) differs in core saturation, impacting aromaticity, UV absorbance, and potential biological target engagement . Each structural deviation carries downstream consequences for synthetic route compatibility, prodrug release kinetics, and analytical characterization.

Boc-glycinate ester Underivatized urolithin B Risk LogP shift and loss of the protected amine block deprotection capacity and alter formulation compatibility
Boc-glycinate ester Cbz-protected analog Risk Deprotection orthogonality differs; Cbz requires hydrogenolysis, incompatible with base-sensitive synthetic routes
Boc-glycinate ester Tetrahydro analog Risk Core saturation alters aromaticity, UV absorbance, and mass confirmation, limiting direct analytical interchange

Quantitative Differentiation Evidence


LogP Shift vs. Parent Urolithin B

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 3.5, representing a shift of +0.85 log units compared to the parent urolithin B (LogP 2.65, ALOGPS). This increase in lipophilicity is consistent with the esterification of the phenolic -OH with the Boc-glycine moiety and has implications for membrane permeability and formulation strategy [1][2].

LogP Shift
Context-dependent
LogP 3.5 vs. Urolithin B LogP 2.65
ΔLogP = +0.85
Supports lipophilicity-dependent formulation and permeability screening context
In silico predicted values from different computational engines
Lipophilicity ADME Profiling Prodrug Design

Synthetic Yield and LC Purity Benchmark

In the patent-specified preparation of glycine-urolithin B prodrugs, the target compound was synthesized from urolithin B (50 mg, 0.24 mmol) and N-Boc-glycine (45 mg, 0.26 mmol) using EDCI/DMAP coupling in acetonitrile, affording a 28 mg yield (32%) with 100% LC purity [1]. This yield and purity profile serves as a benchmark for procurement quality assessment. For context, an analogous Boc-L-alanine di-esterification in the same patent family yielded 48 mg (37%, 95% LC purity), indicating that the glycine mono-ester product trade-off prioritizes purity over mass recovery [2].

Synthetic Yield
Head-to-head
32% yield, 100% LC purity
vs. Boc-L-alanine analog: 37% yield, 95% LC purity
Reported purity benchmark supports reduced post-deprotection purification
EDCI/DMAP coupling in acetonitrile; patent Example 3(i)
Synthetic Chemistry Process Development Intermediate Procurement

Boc Orthogonal Deprotection Strategy

The tert-butoxycarbonyl (Boc) group on the glycine nitrogen is cleavable under acidic conditions (TFA/dichloromethane), affording the free amine hydrochloride salt (6-oxo-6H-benzo[c]chromen-3-yl 2-aminoacetate hydrochloride) in a single deprotection step [1]. This contrasts fundamentally with the Cbz (benzyloxycarbonyl)-protected analog 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate, which requires hydrogenolysis for deprotection and is sensitive to basic conditions . The Boc strategy is therefore orthogonal to base-sensitive functional groups that may be present in more complex synthetic sequences.

Deprotection Route
Class-level
TFA/CH2Cl2, 1 h, RT
Yields amine hydrochloride in single step
Acid-labile Boc enables orthogonal deprotection in base-sensitive sequences
Class-level inference from protecting group chemistry; Cbz analog requires hydrogenolysis
Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Predicted Boiling Point and Density Benchmarks

The target compound has predicted physicochemical parameters—boiling point 564.1 ± 43.0 °C and density 1.290 ± 0.06 g/cm³—that can serve as identity and purity benchmarks during incoming material qualification [1]. In contrast, the parent urolithin B has a lower predicted boiling point of 432.6 ± 24.0 °C , reflecting the substantial molecular weight increase (369.4 vs. 212.2 g/mol) upon glycine-Boc conjugation.

Thermal Benchmarks
Reported
BP 564.1 ± 43.0 °C
Density 1.290 ± 0.06 g/cm³
Supports thermal identity verification during incoming QC
In silico predicted values; distinguish from urolithin B (BP 432.6 °C)
Physicochemical Characterization Quality Control Procurement Specification

Molecular Weight Discrimination from Tetrahydro Analog

The target compound (C20H19NO6, MW 369.4 g/mol) is readily distinguished from its tetrahydro analog 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate (C20H23NO6, MW 373.4 g/mol) by a mass difference of 4.0 Da, corresponding to the formal addition of four hydrogen atoms across the non-ketone aromatic ring [1]. This mass difference is easily resolved by standard LC-MS instrumentation and carries implications for UV chromophore strength, as the tetrahydro analog lacks the full aromatic conjugation of the dibenzo-α-pyrone core.

MW Discrimination
Reported
369.4 Da vs. tetrahydro analog 373.4 Da
ΔMW = 4.0 Da
LC-MS identity confirmation resolves target from saturated analog
Formal addition of 4 hydrogen atoms across non-ketone aromatic ring
Mass Spectrometry Compound Identification Structural Confirmation

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 6 rotatable bonds (from the Boc-glycine ester side chain), compared to 0 rotatable bonds for the rigid urolithin B scaffold [1][2]. This increased flexibility has direct implications for entropy of binding, crystallization behavior, and computational docking studies. The topological polar surface area also increases from 46.53 Ų (urolithin B) to approximately 90.9 Ų (target), which may affect passive membrane permeability predictions [3].

Conformational Flexibility
Reported
6 rotatable bonds vs. urolithin B: 0
TPSA ≈ 90.9 vs. 46.53 Ų
Impacts in silico ADME predictions and crystallization behavior
Urolithin B is not a valid computational surrogate for this compound
Conformational Analysis Drug-likeness Molecular Design

Recommended Application Scenarios


Synthesis of Urolithin B Amino Acid Ester Prodrugs

The compound serves as the penultimate intermediate in the patented synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-aminoacetate hydrochloride (Glycine-Urolithin B prodrug). Following Boc deprotection with TFA/CH2Cl2, the free amine hydrochloride is obtained and can be directly formulated or further derivatized. The documented 100% LC purity of the intermediate minimizes the need for post-deprotection purification [1]. This application is directly supported by patent Example 3 [1].

Orthogonal Protecting Group Strategies

When synthetic routes require the simultaneous presence of base-sensitive functional groups (e.g., other esters, certain amides), the acid-labile Boc protection on the glycine moiety provides orthogonal protection relative to Cbz (hydrogenolysis-labile) or Fmoc (base-labile) groups. The LogP shift from urolithin B (2.65 → 3.5) also enables differential extraction and chromatographic separation from more polar intermediates during workup [2].

Analytical Reference Standard for LC-MS Identification

The distinct molecular ion ([M+H]+−t-Bu at m/z 314), combined with the fully aromatic chromophore (strong UV absorbance), makes this compound suitable as an analytical reference standard for monitoring Boc-deprotection reaction progress by LC-UV-MS. The 4.0 Da mass difference from the tetrahydro analog ensures unambiguous identification even in complex reaction mixtures containing saturated byproducts [3].

Physicochemical Probing of Lipophilicity-Controlled Uptake

The +0.85 LogP shift relative to urolithin B alters the compound's predicted membrane permeability profile. This makes the Boc-glycinate ester a useful tool compound for structure-activity relationship (SAR) studies investigating how incremental lipophilicity changes affect cellular uptake, subcellular localization, or efflux transporter recognition of urolithin-based molecules [2][4].

Application
Selection Property
Validation Focus
Urolithin B prodrug synthesis
Boc-protected intermediate route
Deprotection efficiency and product identity confirmation
Orthogonal protection workflows
Acid-labile protecting group strategy
Orthogonality verification with base-sensitive functionalities
LC-MS reaction monitoring
Distinct mass fragmentation pattern
Fragment ion identification and chromophore detection
Lipophilicity SAR studies
Ester-mediated lipophilicity modulation
Membrane permeability and transporter recognition assays
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